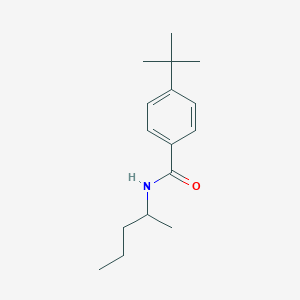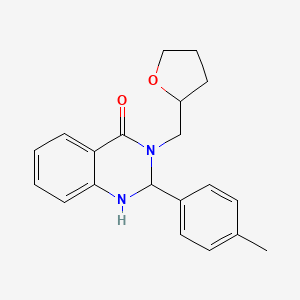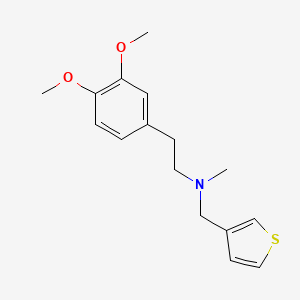
4-tert-butyl-N-(1-methylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(1-methylbutyl)benzamide, also known as BMT-1, is a synthetic compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including antipsychotic, anti-inflammatory, and analgesic effects. BMT-1 is synthesized through a multistep process involving the reaction of tert-butylamine, 1-methylbutylamine, and 4-fluorobenzoyl chloride.
Applications De Recherche Scientifique
4-tert-butyl-N-(1-methylbutyl)benzamide has shown promising results in scientific research for its potential applications in the field of medicine. It has been found to exhibit potent analgesic effects in animal models of pain, making it a potential candidate for the development of new pain medications. This compound has also shown anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions. Furthermore, this compound has been found to have antipsychotic effects, indicating its potential use in the treatment of psychiatric disorders such as schizophrenia.
Mécanisme D'action
The exact mechanism of action of 4-tert-butyl-N-(1-methylbutyl)benzamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. This compound has been found to bind to the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are known to be involved in the regulation of pain, inflammation, and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent analgesic effects in animal models of pain, indicating its potential use in the treatment of pain. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions. Furthermore, this compound has been found to have antipsychotic effects, indicating its potential use in the treatment of psychiatric disorders such as schizophrenia. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butyl-N-(1-methylbutyl)benzamide has several advantages for lab experiments, including its high yield and purity, making it easy to synthesize and use in experiments. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Furthermore, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that target specific biological pathways.
Orientations Futures
There are several future directions for the scientific research of 4-tert-butyl-N-(1-methylbutyl)benzamide. One potential direction is to further investigate its analgesic effects and its potential use in the treatment of pain. Another direction is to explore its anti-inflammatory effects and its potential use in the treatment of various inflammatory conditions. Furthermore, the antipsychotic effects of this compound could be further studied to determine its potential use in the treatment of psychiatric disorders such as schizophrenia. Additionally, the biochemical and physiological effects of this compound could be further investigated to fully understand its mechanism of action and its potential use in various fields of medicine.
Méthodes De Synthèse
4-tert-butyl-N-(1-methylbutyl)benzamide is synthesized through a multistep process involving the reaction of tert-butylamine, 1-methylbutylamine, and 4-fluorobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by the addition of hydrochloric acid to obtain the final product in the form of a white solid. The yield of this compound is reported to be around 70-80%.
Propriétés
IUPAC Name |
4-tert-butyl-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-6-7-12(2)17-15(18)13-8-10-14(11-9-13)16(3,4)5/h8-12H,6-7H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDYIBFVDLYMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B4982498.png)
![1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4982504.png)



![cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4982550.png)
![5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4982558.png)

![{2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4982586.png)
![1-(3,4-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4982589.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982594.png)

![N-{4-acetyl-5-[4-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4982602.png)
